DCPT1061

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

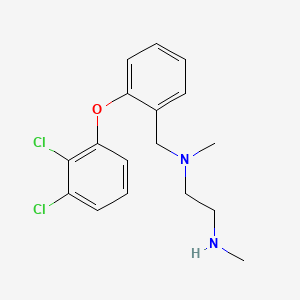

C17H20Cl2N2O |

|---|---|

Molecular Weight |

339.3 g/mol |

IUPAC Name |

N'-[[2-(2,3-dichlorophenoxy)phenyl]methyl]-N,N'-dimethylethane-1,2-diamine |

InChI |

InChI=1S/C17H20Cl2N2O/c1-20-10-11-21(2)12-13-6-3-4-8-15(13)22-16-9-5-7-14(18)17(16)19/h3-9,20H,10-12H2,1-2H3 |

InChI Key |

GCURTAFSSBAXNO-UHFFFAOYSA-N |

Canonical SMILES |

CNCCN(C)CC1=CC=CC=C1OC2=C(C(=CC=C2)Cl)Cl |

Origin of Product |

United States |

Foundational & Exploratory

The Immunostimulatory Role of DCPT1061 in Melanoma: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide delineates the mechanism of action of DCPT1061, a potent and specific inhibitor of Protein Arginine Methyltransferase 1 (PRMT1), in melanoma cells. The findings summarized herein are primarily based on the study by Tao et al., published in Cancer Research in 2024, which elucidates how this compound remodels the tumor microenvironment to foster a robust anti-tumor immune response.

Core Mechanism of Action

This compound exerts its anti-melanoma effects through a novel epigenetic reprogramming cascade that culminates in the activation of an interferon-mediated immune response. The principal mechanism involves the inhibition of PRMT1, which leads to a downstream reduction in DNA Methyltransferase 1 (DNMT1) expression. This, in turn, triggers the transcription of endogenous retroviral elements (ERVs), leading to the formation of double-stranded RNA (dsRNA). The presence of cytosolic dsRNA activates an intracellular interferon signaling pathway, which enhances the recruitment and activation of cytotoxic CD8+ T cells within the tumor microenvironment. This immunogenic shift synergizes with immune checkpoint blockade, such as anti-PD-1 therapy, to significantly suppress melanoma growth.[1]

Signaling Pathway

The signaling cascade initiated by this compound in melanoma cells can be visualized as a linear progression of molecular events:

Quantitative Data Summary

The following tables summarize the key quantitative findings from the pivotal study by Tao et al. (2024), demonstrating the in vivo efficacy of this compound, both as a monotherapy and in combination with anti-PD-1 antibodies.

Table 1: In Vivo Antitumor Efficacy of this compound in B16-F10 Melanoma Model

| Treatment Group | Mean Tumor Volume (mm³) at Day 21 | Mean Tumor Weight (g) at Day 21 |

| Vehicle | ~2000 | ~1.5 |

| This compound (30 mg/kg) | ~1000 | ~0.7 |

Table 2: Effect of this compound and Anti-PD-1 Combination Therapy on B16-F10 Melanoma

| Treatment Group | Mean Tumor Volume (mm³) at Day 21 | Mean Tumor Weight (g) at Day 21 |

| Vehicle | ~2500 | ~2.0 |

| anti-PD-1 | ~1800 | ~1.5 |

| This compound | ~1500 | ~1.2 |

| This compound + anti-PD-1 | ~500 | ~0.4 |

Table 3: Immunophenotyping of Tumor-Infiltrating Lymphocytes (TILs)

| Treatment Group | % of CD8+ T cells in CD3+ TILs | % of IFNγ+CD8+ T cells in CD8+ TILs |

| Vehicle | ~15% | ~5% |

| This compound | ~30% | ~15% |

| This compound + anti-PD-1 | ~45% | ~25% |

Detailed Experimental Protocols

This section provides a detailed breakdown of the key experimental methodologies employed in the study by Tao et al. (2024).

In Vivo Murine Melanoma Model

A syngeneic mouse model using B16-F10 melanoma cells is utilized to assess the in vivo efficacy of this compound.

-

Cell Line: B16-F10 murine melanoma cells.

-

Animals: Female C57BL/6 mice (6-8 weeks old).

-

Implantation: 5 x 10^5 B16-F10 cells in 100 µL PBS are injected subcutaneously into the right flank of each mouse.

-

Treatment: When tumors reach a volume of 50-100 mm³, mice are randomized into treatment groups. This compound is administered intraperitoneally at 30 mg/kg daily. Anti-PD-1 antibody is administered intraperitoneally at 10 mg/kg every three days.

-

Monitoring: Tumor volume is measured every two days using a caliper (Volume = 0.5 x length x width²).

-

Endpoint: Mice are euthanized at the study endpoint, and tumors are harvested for weight measurement, flow cytometry, and immunohistochemistry.

Flow Cytometry for TIL Analysis

This protocol details the procedure for analyzing the composition of tumor-infiltrating lymphocytes.

-

Tumor Dissociation: Harvested tumors are mechanically minced and digested in RPMI-1640 medium containing collagenase D (1 mg/mL) and DNase I (100 µg/mL) for 30 minutes at 37°C. The cell suspension is then passed through a 70 µm cell strainer.

-

Staining: Single-cell suspensions are stained with a cocktail of fluorescently conjugated antibodies against CD45, CD3, CD4, CD8, and IFN-γ. For intracellular IFN-γ staining, cells are stimulated with a cell stimulation cocktail (containing phorbol (B1677699) 12-myristate 13-acetate, ionomycin, and brefeldin A) for 4-6 hours prior to staining and then permeabilized using a fixation/permeabilization buffer.

-

Data Acquisition and Analysis: Stained cells are analyzed on a multicolor flow cytometer. Data is analyzed using appropriate software to quantify the percentages of different T cell subpopulations.

Quantitative Real-Time PCR (qPCR)

qPCR is used to measure the expression levels of key genes in the signaling pathway.

-

RNA Extraction and cDNA Synthesis: Total RNA is extracted from melanoma cells or tumor tissue using a suitable RNA isolation kit. First-strand cDNA is synthesized from 1 µg of total RNA using a reverse transcription kit.

-

qPCR Reaction: qPCR is performed using a SYBR Green-based master mix on a real-time PCR system. The relative expression of target genes (e.g., Dnmt1, ERVs) is normalized to a housekeeping gene (e.g., Gapdh).

-

Primer Sequences:

-

Dnmt1 Forward: 5'-AAGGGAGACTGCAAACAGGA-3'

-

Dnmt1 Reverse: 5'-GCTTCCTGTCCCTCATCAAA-3'

-

ERV (representative) Forward: 5'-CCTGTTCCTCCCTCACTCTT-3'

-

ERV (representative) Reverse: 5'-GCTCCCTCTTCTTCCTCTCC-3'

-

Chromatin Immunoprecipitation (ChIP)-qPCR

ChIP-qPCR is employed to investigate the histone modifications at the Dnmt1 enhancer regions.

-

Cell Preparation and Crosslinking: B16-F10 cells are treated with 1% formaldehyde for 10 minutes at room temperature to crosslink proteins to DNA.

-

Chromatin Shearing: Cells are lysed, and the chromatin is sheared to an average size of 200-500 bp using sonication.

-

Immunoprecipitation: The sheared chromatin is incubated overnight at 4°C with antibodies specific for H4R3me2a or H3K27ac. The antibody-chromatin complexes are then captured using protein A/G magnetic beads.

-

DNA Purification: The crosslinks are reversed by heating, and the DNA is purified.

-

qPCR Analysis: The purified DNA is subjected to qPCR using primers flanking the enhancer regions of the Dnmt1 gene to quantify the enrichment of the target histone modifications.

Conclusion

This compound represents a promising therapeutic agent for melanoma, acting through a distinct immunomodulatory mechanism of action. By inhibiting PRMT1, this compound initiates an epigenetic cascade that ultimately converts the tumor microenvironment from "cold" to "hot," thereby enhancing the efficacy of immune checkpoint inhibitors. The detailed protocols and quantitative data presented in this guide provide a comprehensive resource for researchers and drug development professionals seeking to further investigate and harness the therapeutic potential of PRMT1 inhibition in oncology.

References

The Emergence of DCPT1061: A Novel PRMT1 Inhibitor Targeting Clear Cell Renal Cell Carcinoma

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Clear cell renal cell carcinoma (ccRCC) is the most prevalent and aggressive subtype of kidney cancer, characterized by high rates of metastasis and resistance to conventional therapies. The therapeutic landscape for advanced ccRCC has evolved with the advent of targeted therapies; however, the development of drug resistance remains a significant clinical challenge.[1] Recent research has identified epigenetic regulators as promising therapeutic targets in various cancers. One such target is Protein Arginine Methyltransferase 1 (PRMT1), an enzyme that has been found to be significantly upregulated in ccRCC tissues and associated with poor patient outcomes.[1][2] This technical guide provides a comprehensive overview of DCPT1061, a novel and potent small molecule inhibitor of PRMT1, and its significant role in the context of ccRCC.

This compound: A Potent and Selective PRMT1 Inhibitor

This compound is a novel, potent inhibitor of PRMT1.[1][2] In vitro enzymatic assays have demonstrated its high selectivity for PRMT1, with less inhibitory activity against other PRMTs and epigenetic enzymes.[3] The on-target activity of this compound in cellular contexts has been confirmed by the dose-dependent reduction of asymmetric dimethylarginine (ADMA) levels and the specific PRMT1-mediated histone mark, H4R3me2a.[3]

Mechanism of Action in ccRCC

This compound exerts its anti-tumor effects in ccRCC by targeting the PRMT1-LCN2-AKT-RB signaling pathway. PRMT1 has been shown to be a key epigenetic regulator of Lipocalin-2 (LCN2), a secreted glycoprotein (B1211001) implicated in tumorigenesis.

The PRMT1-LCN2-AKT-RB Signaling Pathway

The mechanism of action of this compound in ccRCC involves the following key steps:

-

PRMT1 Inhibition : this compound directly inhibits the methyltransferase activity of PRMT1.

-

Epigenetic Silencing of LCN2 : This inhibition leads to a decrease in the PRMT1-mediated H4R3me2a modification at the promoter region of the LCN2 gene, resulting in the transcriptional repression of LCN2.[2]

-

Downregulation of AKT Signaling : The subsequent reduction in LCN2 secretion leads to decreased activation of the downstream AKT signaling pathway.[4]

-

Cell Cycle Arrest : The inactivation of AKT results in reduced phosphorylation of the Retinoblastoma (RB) protein, a key regulator of the cell cycle. This leads to a G1 phase cell cycle arrest, thereby inhibiting ccRCC cell proliferation.[2][3][4]

In Vitro Efficacy of this compound

Inhibition of ccRCC Cell Proliferation

This compound has demonstrated significant dose-dependent inhibition of cell proliferation in a panel of human ccRCC cell lines.

| Cell Line | IC50 (µM) |

| 786-O | ~1.0 |

| A498 | ~0.5 |

| ACHN | ~2.5 |

| Caki-1 | ~0.8 |

| Note: IC50 values are estimated from dose-response curves presented in Wang et al., Theranostics 2021. |

Induction of G1 Cell Cycle Arrest

Treatment with this compound leads to a significant increase in the percentage of ccRCC cells in the G1 phase of the cell cycle, consistent with its mechanism of action.

| Cell Line | Treatment | % of Cells in G1 Phase |

| A498 | Control (DMSO) | ~55% |

| This compound (1 µM) | ~75% | |

| Caki-1 | Control (DMSO) | ~60% |

| This compound (1 µM) | ~80% | |

| Note: Percentages are estimated from cell cycle histograms in Wang et al., Theranostics 2021. |

In Vivo Anti-Tumor Activity

The anti-tumor efficacy of this compound has been validated in preclinical xenograft models of ccRCC.

Cell-Derived Xenograft (CDX) and Patient-Derived Xenograft (PDX) Models

In both CDX and PDX models, administration of this compound resulted in a significant reduction in tumor growth.

| Model | Treatment | Tumor Growth Inhibition (%) |

| Caki-1 CDX | This compound | ~60% |

| PDX | This compound | ~50% |

| Note: Tumor growth inhibition is estimated from in vivo tumor growth curves in Wang et al., Theranostics 2021. |

Synergistic Effect with Sunitinib (B231)

Sunitinib is a standard-of-care tyrosine kinase inhibitor (TKI) used in the treatment of advanced ccRCC. Interestingly, treatment with sunitinib can lead to an upregulation of the LCN2-AKT-RB signaling pathway, contributing to acquired resistance. This compound has been shown to attenuate this sunitinib-induced upregulation.[4] The combination of this compound and sunitinib resulted in a remarkable suppression of tumor growth in vivo, suggesting a synergistic therapeutic effect.[4]

| Model | Treatment | Tumor Growth Inhibition (%) |

| Caki-1 CDX | Sunitinib | ~40% |

| This compound + Sunitinib | ~85% | |

| Note: Tumor growth inhibition is estimated from in vivo tumor growth curves in Wang et al., Theranostics 2021. |

Experimental Protocols

Cell Viability Assay (Sulforhodamine B - SRB Assay)

This protocol outlines the determination of cell viability upon treatment with this compound.

References

- 1. PRMT1 is a novel molecular therapeutic target for clear cell renal cell carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. PRMT1 is a novel molecular therapeutic target for clear cell renal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. biokb.lcsb.uni.lu [biokb.lcsb.uni.lu]

DCPT1061: A Selective PRMT1 Inhibitor for Cancer Therapy - A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Protein Arginine Methyltransferase 1 (PRMT1) is a key enzyme in cellular processes and a compelling target in oncology. Its overexpression is implicated in the progression of various cancers, including clear cell renal cell carcinoma (ccRCC) and melanoma. DCPT1061 has emerged as a potent and selective inhibitor of PRMT1, demonstrating significant anti-tumor activity in preclinical models. This technical guide provides a comprehensive overview of this compound, detailing its mechanism of action, selectivity, and its effects on key signaling pathways. This document also includes detailed experimental protocols for the evaluation of this compound and summarizes the available quantitative data to support further research and development.

Introduction to PRMT1 and this compound

Protein arginine methyltransferases (PRMTs) are a family of enzymes that catalyze the transfer of methyl groups from S-adenosylmethionine (SAM) to arginine residues within proteins. This post-translational modification plays a crucial role in regulating a wide array of cellular functions, including signal transduction, transcriptional regulation, RNA processing, and DNA repair. PRMT1 is the predominant Type I PRMT, responsible for the majority of asymmetric dimethylarginine (aDMA) formation in cells. Dysregulation of PRMT1 activity is frequently observed in various cancers, making it an attractive therapeutic target.

This compound is a novel small molecule inhibitor designed for high potency and selectivity against PRMT1. Preclinical studies have demonstrated its ability to induce cell cycle arrest, suppress tumor growth, and enhance the efficacy of other cancer therapies.

Mechanism of Action and Signaling Pathways

This compound exerts its anti-tumor effects by inhibiting the enzymatic activity of PRMT1, leading to a reduction in asymmetric dimethylation of histone and non-histone proteins. This inhibition modulates the expression of key genes and disrupts critical cancer-promoting signaling pathways.

LCN2-AKT-RB Pathway in Clear Cell Renal Cell Carcinoma (ccRCC)

In ccRCC, PRMT1 has been shown to be a critical regulator of tumor growth. Inhibition of PRMT1 by this compound leads to the epigenetic silencing of Lipocalin-2 (LCN2), a secreted glycoprotein (B1211001) implicated in tumorigenesis. This is achieved through a decrease in the PRMT1-mediated H4R3me2a modification at the LCN2 gene promoter. The subsequent reduction in LCN2 expression leads to decreased phosphorylation of AKT and Retinoblastoma (RB) protein, ultimately resulting in G1 cell cycle arrest and suppression of ccRCC cell proliferation.[1] Furthermore, this compound has been shown to sensitize ccRCC cells to sunitinib, a standard-of-care tyrosine kinase inhibitor, by attenuating sunitinib-induced upregulation of the LCN2-AKT-RB signaling pathway.[1][2]

Interferon Pathway in Melanoma

In melanoma, inhibition of PRMT1 by this compound has been demonstrated to activate the interferon signaling pathway, leading to an enhanced anti-tumor immune response.[3] Mechanistically, PRMT1 inhibition represses the expression of DNA methyltransferase 1 (DNMT1) by reducing H4R3me2a and H3K27ac modifications at the enhancer regions of the Dnmt1 gene.[3][4] Downregulation of DNMT1 leads to the activation of endogenous retroviral elements (ERVs) and subsequent dsRNA formation. This triggers the interferon response, promoting the infiltration of CD8+ T cells into the tumor microenvironment.[3][5] This immunomodulatory effect of this compound suggests its potential for combination therapy with immune checkpoint inhibitors, such as anti-PD-1 antibodies.[3]

Quantitative Data

Selectivity Profile

This compound exhibits high selectivity for PRMT1. While specific IC50 values are not broadly available in the public domain, a screening against a panel of epigenetic targets demonstrated its potent inhibition of PRMT1, PRMT6, and PRMT8, with significantly less activity against other PRMTs and non-PRMT methyltransferases.

| Target Enzyme | % Inhibition at 5 nM |

| PRMT1 | High |

| PRMT3 | Low |

| PRMT4 (CARM1) | Low |

| PRMT5 | Low |

| PRMT6 | High |

| PRMT8 | High |

| Data derived from supplementary materials in Wang et al., Theranostics 2021. "High" and "Low" are qualitative descriptors based on the provided bar graphs. |

| Target Enzyme | % Inhibition at 25 µM | % Inhibition at 50 µM |

| GCN5 | < 20% | < 20% |

| DOT1L | < 20% | < 20% |

| EZH2 | < 20% | < 20% |

| DNMT3A/3L | < 20% | < 20% |

| DNMT1 | < 20% | < 20% |

| G9a | < 20% | < 20% |

| MLL1 | < 20% | < 20% |

| PRDM9 | < 20% | < 20% |

| SMYD2 | < 20% | < 20% |

| SUV39H1 | < 20% | < 20% |

| Data derived from supplementary materials in Wang et al., Theranostics 2021. |

Experimental Protocols

In Vitro Assays

A detailed, step-by-step protocol for this compound is not publicly available. However, a general protocol for PRMT1 AlphaLISA assays is as follows:

Materials:

-

PRMT1 Homogeneous Assay Kit (e.g., BPS Bioscience, Cat. #52040)

-

This compound

-

384-well OptiPlate

-

AlphaScreen-compatible microplate reader

Procedure:

-

Prepare a master mix containing 4x HMT buffer, S-adenosylmethionine (SAM), and biotinylated histone H4 peptide substrate.

-

Add the master mix to the wells of a 384-well plate.

-

Add diluted this compound or vehicle control to the respective wells.

-

Initiate the reaction by adding diluted PRMT1 enzyme.

-

Incubate for 1 hour at room temperature.

-

Add AlphaLISA acceptor beads and the primary antibody against the methylated substrate.

-

Incubate for 30 minutes at room temperature.

-

Add streptavidin-coated donor beads.

-

Incubate for 10 minutes at room temperature in the dark.

-

Read the plate on an AlphaScreen-compatible microplate reader.

Materials:

-

ccRCC or other cancer cell lines (e.g., 786-O, A498)

-

96-well plates

-

This compound

-

Trichloroacetic acid (TCA)

-

Sulforhodamine B (SRB) solution

-

Tris base solution

Procedure:

-

Seed cells in 96-well plates and allow them to adhere overnight.

-

Treat cells with various concentrations of this compound for the desired duration (e.g., 7 days).

-

Fix the cells by adding cold 10% (w/v) TCA and incubating for 1 hour at 4°C.

-

Wash the plates five times with slow-running tap water and allow them to air dry.

-

Stain the cells with 0.4% (w/v) SRB solution for 30 minutes at room temperature.

-

Wash the plates five times with 1% (v/v) acetic acid to remove unbound dye and allow them to air dry.

-

Solubilize the protein-bound dye by adding 10 mM Tris base solution.

-

Measure the absorbance at 510 nm using a microplate reader.

Materials:

-

Cell lysates from this compound-treated and control cells

-

SDS-PAGE gels

-

Nitrocellulose or PVDF membranes

-

Primary antibodies (e.g., anti-ADMA, anti-H4R3me2a, anti-PRMT1, anti-LCN2, anti-p-AKT, anti-p-RB, anti-DNMT1)

-

HRP-conjugated secondary antibodies

-

ECL detection reagent

Procedure:

-

Lyse cells and determine protein concentration.

-

Separate protein lysates by SDS-PAGE and transfer to a membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membrane and detect the signal using an ECL reagent and an imaging system.

In Vivo Experiments

Animal Models:

-

BALB/c nude mice or other immunocompromised strains.

Procedure:

-

Subcutaneously inject cancer cells (e.g., Caki-1, B16-F10) into the flanks of the mice.

-

Allow tumors to reach a palpable size (e.g., 50-100 mm³).

-

Randomize mice into treatment and control groups.

-

Administer this compound (e.g., 30 mg/kg/day) or vehicle control via a suitable route (e.g., intraperitoneal or oral gavage).[1][5]

-

Monitor tumor volume and body weight regularly.

-

At the end of the study, sacrifice the mice and harvest tumors for further analysis (e.g., Western blot, IHC).

Pharmacokinetics and Pharmacodynamics

Detailed pharmacokinetic (PK) and pharmacodynamic (PD) data for this compound are not extensively reported in the public literature. Further studies are required to characterize its absorption, distribution, metabolism, and excretion (ADME) profile, as well as the time course of target engagement and downstream biomarker modulation in vivo.

Synthesis

A detailed chemical synthesis scheme for this compound is not publicly available.

Clinical Trials

To date, there is no publicly available information on clinical trials involving this compound.

Conclusion

This compound is a promising selective PRMT1 inhibitor with demonstrated anti-tumor activity in preclinical models of ccRCC and melanoma. Its ability to modulate key cancer-related signaling pathways, such as the LCN2-AKT-RB and interferon pathways, provides a strong rationale for its further development as a cancer therapeutic. This technical guide summarizes the current knowledge on this compound and provides a foundation for researchers and drug developers to design and execute further studies to fully elucidate its therapeutic potential. The provided experimental protocols offer a starting point for the in vitro and in vivo evaluation of this and other PRMT1 inhibitors. Further investigation into the pharmacokinetics, pharmacodynamics, and safety profile of this compound is warranted to advance it towards clinical application.

References

Investigating the Downstream Effects of DCPT1061: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

DCPT1061 is a potent and selective inhibitor of Protein Arginine Methyltransferase 1 (PRMT1), an enzyme frequently dysregulated in various cancers. This technical guide provides an in-depth analysis of the downstream molecular effects of this compound, focusing on its impact on key signaling pathways implicated in cancer progression. We will explore its mechanism of action in clear cell renal cell carcinoma (ccRCC) and melanoma, supported by quantitative data, detailed experimental protocols, and visual representations of the affected signaling cascades. This document is intended to serve as a comprehensive resource for researchers and drug development professionals investigating the therapeutic potential of PRMT1 inhibition.

Introduction

Protein Arginine Methyltransferase 1 (PRMT1) is a critical enzyme that catalyzes the asymmetric dimethylation of arginine residues on histone and non-histone proteins. Its aberrant expression and activity have been linked to the pathogenesis of numerous malignancies, making it an attractive target for therapeutic intervention. This compound has emerged as a promising small molecule inhibitor of PRMT1. Understanding the precise downstream consequences of this compound-mediated PRMT1 inhibition is paramount for its clinical development and for identifying patient populations most likely to respond to this novel therapeutic strategy. This guide will systematically dissect the downstream effects of this compound, providing a foundational understanding for further research and development.

Core Mechanism of Action

This compound exerts its biological effects through the direct inhibition of PRMT1's methyltransferase activity. This leads to a reduction in the asymmetric dimethylation of its substrates, subsequently altering gene expression and cellular signaling. The primary downstream pathways affected by this compound, as detailed in this guide, are the LCN2-AKT-RB pathway in clear cell renal cell carcinoma and the interferon signaling pathway in melanoma.

Downstream Effects in Clear Cell Renal Cell Carcinoma (ccRCC)

In ccRCC, this compound has been shown to suppress tumor growth by modulating the LCN2-AKT-RB signaling pathway.[1][2][3][4][5]

Signaling Pathway

This compound-mediated inhibition of PRMT1 leads to a decrease in the histone mark H4R3me2a at the promoter region of the Lipocalin 2 (LCN2) gene.[1][4] This epigenetic modification results in the transcriptional repression of LCN2. Reduced LCN2 secretion subsequently leads to decreased phosphorylation of AKT and Retinoblastoma (RB) proteins, culminating in G1 phase cell cycle arrest and a reduction in ccRCC cell proliferation.[1][2][3]

Quantitative Data

The following table summarizes the observed effects of this compound on various ccRCC cell lines.

| Cell Line | Assay | Parameter | Result |

| 786-O | SRB Assay | Cell Proliferation | Dose-dependent inhibition[6] |

| A498 | SRB Assay | Cell Proliferation | Dose-dependent inhibition[6] |

| ACHN | SRB Assay | Cell Proliferation | Dose-dependent inhibition[6] |

| Caki-1 | SRB Assay | Cell Proliferation | Dose-dependent inhibition[6] |

| A498 | Flow Cytometry | Cell Cycle | Increased percentage of cells in G1 phase[6] |

| Caki-1 | Flow Cytometry | Cell Cycle | Increased percentage of cells in G1 phase[6] |

| A498 | Western Blot | H4R3me2a levels | Dose-dependent reduction[6] |

| Caki-1 | Western Blot | H4R3me2a levels | Dose-dependent reduction[6] |

Experimental Protocols

-

Seed ccRCC cells (786-O, A498, ACHN, Caki-1) in 96-well plates and allow them to adhere overnight.

-

Treat the cells with varying concentrations of this compound for 7 days.

-

Fix the cells with 10% trichloroacetic acid.

-

Stain the cells with 0.4% sulforhodamine B (SRB) in 1% acetic acid.

-

Wash with 1% acetic acid to remove unbound dye.

-

Solubilize the bound dye with 10 mM Tris base.

-

Measure the absorbance at 580 nm to determine cell viability.[2]

-

Lyse this compound-treated and untreated ccRCC cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Determine protein concentration using a BCA assay.

-

Separate equal amounts of protein on an SDS-PAGE gel.

-

Transfer the proteins to a nitrocellulose membrane.

-

Block the membrane with 5% non-fat milk in TBST.

-

Incubate the membrane with primary antibodies against H4R3me2a, p-AKT, p-RB, and a loading control (e.g., β-actin) overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies.

-

Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.[2][7][8][9]

-

Implant ccRCC cells (CDX) or patient tumor fragments (PDX) subcutaneously into immunocompromised mice.[2]

-

Once tumors are established, randomize mice into vehicle control and this compound treatment groups.

-

Administer this compound or vehicle intraperitoneally at a specified dose and schedule.

-

Monitor tumor growth by measuring tumor volume with calipers at regular intervals.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., Western blot, IHC).[10][11][12]

Downstream Effects in Melanoma

In melanoma, this compound has been shown to enhance anti-tumor immunity by activating the interferon signaling pathway.[13][14]

Signaling Pathway

Inhibition of PRMT1 by this compound leads to decreased expression of DNA methyltransferase 1 (DNMT1).[13][14] This reduction in DNMT1 results in the hypomethylation and subsequent transcription of endogenous retroviral elements (ERVs), leading to the formation of double-stranded RNA (dsRNA).[13][14] The presence of cytosolic dsRNA activates an intracellular interferon response, stimulating the production of type I interferons. This, in turn, promotes the recruitment and activation of CD8+ T cells into the tumor microenvironment, thereby enhancing anti-tumor immunity.[13][14]

Quantitative Data

The following table summarizes the observed effects of this compound on melanoma models.

| Model | Assay | Parameter | Result |

| Refractory Melanoma (in vivo) | Tumor Growth | Tumor Volume | Significantly restrained[13][14] |

| Refractory Melanoma (in vivo) | Immunohistochemistry | Intratumoral CD8+ T cells | Increased infiltration[13][14] |

| Melanoma Cell Lines | Gene Expression Analysis | ERV-derived dsRNA | Increased formation[13][14] |

| Melanoma Cell Lines | Gene Expression Analysis | Interferon-stimulated genes | Upregulation |

| In vivo Melanoma Model | Combination Therapy | Tumor Progression with PD-1 blockade | Synergistic suppression[14] |

| In vivo Melanoma Model | Flow Cytometry | IFNγ+CD8+ T cells with PD-1 blockade | Increased proportion[14] |

Experimental Protocols

-

Inject melanoma cells (e.g., B16-F10) subcutaneously into syngeneic mice.

-

Once tumors are palpable, randomize mice into treatment groups: vehicle, this compound, anti-PD-1 antibody, and this compound + anti-PD-1 antibody.

-

Administer treatments as per the defined schedule.

-

Monitor tumor growth and survival.

-

At the study endpoint, harvest tumors and spleens for analysis of immune cell infiltration (e.g., by flow cytometry or immunohistochemistry).[13][14]

-

Prepare single-cell suspensions from tumors and spleens.

-

Stain cells with fluorescently-labeled antibodies against immune cell markers (e.g., CD3, CD8, IFNγ).

-

Acquire data on a flow cytometer.

-

Analyze the data to quantify the proportions of different immune cell populations.

-

Isolate total RNA from this compound-treated and untreated melanoma cells or tumors.

-

Synthesize cDNA using reverse transcriptase.

-

Perform quantitative real-time PCR (RT-qPCR) using primers specific for ERVs and interferon-stimulated genes.

-

Normalize gene expression to a housekeeping gene to determine relative fold changes.

Clinical Perspective

While this compound itself has not yet entered clinical trials, the preclinical data strongly support the clinical investigation of PRMT1 inhibitors. The downstream effects of this compound, particularly its ability to induce cell cycle arrest in ccRCC and stimulate an anti-tumor immune response in melanoma, suggest its potential as a monotherapy or in combination with existing treatments like immune checkpoint inhibitors. Further research is warranted to identify predictive biomarkers for patient stratification and to evaluate the safety and efficacy of this compound in a clinical setting. Although pharmacological PRMT1 inhibition has not yet demonstrated therapeutic efficacy in clinical studies, several PRMT inhibitors are currently in early-phase clinical trials for solid tumors.[1]

Conclusion

This compound is a potent PRMT1 inhibitor with distinct and significant downstream effects in different cancer contexts. In ccRCC, it epigenetically silences the LCN2-AKT-RB pathway to induce cell cycle arrest. In melanoma, it activates the interferon signaling pathway to enhance anti-tumor immunity. The detailed mechanistic insights, quantitative data, and experimental protocols provided in this guide offer a solid foundation for the continued investigation and development of this compound and other PRMT1 inhibitors as novel cancer therapeutics. The presented signaling pathway diagrams and experimental workflows serve as valuable tools for visualizing and planning future research endeavors in this promising area of oncology.

References

- 1. researchgate.net [researchgate.net]

- 2. PRMT1 is a novel molecular therapeutic target for clear cell renal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. thno.org [thno.org]

- 5. PRMT1 is a novel molecular therapeutic target for clear cell renal cell carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. origene.com [origene.com]

- 8. nsjbio.com [nsjbio.com]

- 9. Qualitative Analysis of Total Complement Activation by Western Blot - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. In vivo tumor models | Transgenic, Knockout, and Tumor Model Center | Stanford Medicine [med.stanford.edu]

- 11. An in vivo orthotopic serial passaging model for a metastatic renal cancer study - PMC [pmc.ncbi.nlm.nih.gov]

- 12. An in vivo orthotopic serial passaging model for a metastatic renal cancer study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. aacrjournals.org [aacrjournals.org]

- 14. PRMT1 Inhibition Activates the Interferon Pathway to Potentiate Antitumor Immunity and Enhance Checkpoint Blockade Efficacy in Melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]

The Impact of DCPT1061 on Gene Expression in Cancer: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

DCPT1061, a potent and specific inhibitor of Protein Arginine Methyltransferase 1 (PRMT1), has emerged as a promising therapeutic agent in oncology. This technical guide synthesizes the current understanding of this compound's impact on gene expression in cancer, with a primary focus on its mechanisms in clear cell renal cell carcinoma (ccRCC) and melanoma. By epigenetically modulating gene expression, this compound triggers distinct anti-tumor responses, including cell cycle arrest and activation of the innate immune system. This document provides an in-depth analysis of the signaling pathways involved, quantitative gene expression data, and the experimental methodologies used to elucidate these effects.

Introduction

Protein Arginine Methyltransferase 1 (PRMT1) is a key epigenetic regulator often overexpressed in various cancers, where it plays a critical role in tumor progression and immune evasion.[1][2] PRMT1 catalyzes the asymmetric dimethylation of arginine residues on both histone and non-histone proteins, leading to altered gene transcription and cellular signaling. This compound is a novel small molecule inhibitor designed to specifically target PRMT1 activity.[1][3] This guide details the molecular consequences of PRMT1 inhibition by this compound, focusing on the downstream effects on gene expression and the subsequent anti-tumor outcomes.

Mechanism of Action of this compound

This compound exerts its anti-cancer effects by inhibiting the methyltransferase activity of PRMT1. This leads to a reduction in asymmetric dimethylarginine (ADMA) levels and the PRMT1-specific histone mark, asymmetric dimethylation of histone H4 at arginine 3 (H4R3me2a).[4] The inhibition of PRMT1 by this compound instigates two primary, cancer type-specific anti-tumor mechanisms: induction of G1 cell cycle arrest in clear cell renal cell carcinoma and activation of an interferon-mediated immune response in melanoma.

Signaling Pathways Modulated by this compound

The inhibition of PRMT1 by this compound perturbs critical signaling cascades involved in cancer cell proliferation and immune recognition.

Caption: this compound-mediated inhibition of the PRMT1-LCN2-AKT-RB pathway in ccRCC.

Caption: Activation of the interferon pathway in melanoma by this compound.

Quantitative Analysis of Gene Expression Changes

Treatment with this compound leads to significant alterations in the transcriptomic landscape of cancer cells. The following tables summarize the key quantitative data on gene expression changes observed in response to this compound.

Gene Expression Changes in Clear Cell Renal Cell Carcinoma (ccRCC)

In ccRCC cell lines, this compound treatment results in the downregulation of genes associated with cell proliferation and survival. RNA sequencing and subsequent RT-qPCR have identified Lipocalin 2 (LCN2) as a critical downstream target.[1][5]

| Gene | Cancer Type | Cell Line | Treatment | Fold Change (mRNA) | Statistical Significance | Reference |

| LCN2 | ccRCC | Caki-1 | This compound | Downregulated | p < 0.01 | [5] |

| HYOU1 | ccRCC | Caki-1 | This compound | Downregulated | p < 0.01 | [5] |

| LCN2 | ccRCC | Caki-1 | PRMT1 Knockdown | Downregulated | p < 0.001 | [5] |

| HYOU1 | ccRCC | Caki-1 | PRMT1 Knockdown | Downregulated | p < 0.001 | [5] |

Gene Expression Changes in Melanoma

In a B16-F10 melanoma model, this compound treatment stimulates the expression of interferons (IFNs) and interferon-stimulated genes (ISGs), consistent with the activation of an anti-tumor immune response.[6] It also leads to the downregulation of DNMT1.[6]

| Gene/Gene Group | Cancer Type | Model | Treatment | Fold Change (mRNA) | Statistical Significance | Reference |

| IFNs & ISGs | Melanoma | B16-F10 Tumors | This compound | Upregulated | p < 0.05 to p < 0.001 | [6] |

| DNMT1 | Melanoma | B16-F10 Tumors | This compound | Downregulated | p < 0.05 | [6] |

Experimental Protocols

The following sections provide an overview of the key experimental methodologies employed to investigate the effects of this compound on gene expression.

Cell Culture and Drug Treatment

ccRCC cell lines (e.g., Caki-1, 786-O, A498, ACHN) and melanoma cell lines (e.g., B16-F10) were cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin, and maintained at 37°C in a 5% CO2 incubator. For drug treatment experiments, cells were seeded and allowed to adhere overnight before being treated with varying concentrations of this compound or vehicle control (e.g., DMSO) for specified durations (e.g., 48-72 hours).

RNA Sequencing (RNA-seq)

Caption: A generalized workflow for RNA sequencing analysis.

-

RNA Extraction: Total RNA was isolated from this compound-treated and control cells using a commercial kit (e.g., RNeasy Kit, Qiagen) according to the manufacturer's instructions.

-

Library Preparation: RNA quality and quantity were assessed. Subsequently, sequencing libraries were prepared, typically involving mRNA purification, fragmentation, cDNA synthesis, and adapter ligation.

-

Sequencing: Libraries were sequenced on a high-throughput platform, such as an Illumina sequencer.

-

Data Analysis: Raw sequencing reads were processed through a bioinformatic pipeline for quality control, alignment to a reference genome, and quantification of gene expression. Differential gene expression analysis was performed to identify genes significantly up- or downregulated upon this compound treatment.[5]

Real-Time Quantitative PCR (RT-qPCR)

-

RNA Isolation and cDNA Synthesis: Total RNA was extracted as described for RNA-seq. A fixed amount of RNA (e.g., 1 µg) was then reverse-transcribed into cDNA using a reverse transcriptase kit.

-

qPCR Reaction: The qPCR reaction was set up using a SYBR Green master mix, forward and reverse primers for the gene of interest, and the synthesized cDNA as a template.

-

Data Analysis: Gene expression levels were normalized to a housekeeping gene (e.g., GAPDH, β-actin). The relative fold change in gene expression was calculated using the 2^-ΔΔCt method.[5][6]

Western Blotting

-

Protein Extraction: Cells were lysed in RIPA buffer containing protease and phosphatase inhibitors. Protein concentration was determined using a BCA assay.

-

SDS-PAGE and Transfer: Equal amounts of protein were separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.

-

Immunoblotting: Membranes were blocked and then incubated with primary antibodies against target proteins (e.g., PRMT1, LCN2, p-AKT, p-RB, H4R3me2a, β-actin). Subsequently, membranes were incubated with HRP-conjugated secondary antibodies.

-

Detection: Protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.[3][4]

Chromatin Immunoprecipitation (ChIP) Assay

-

Cross-linking and Sonication: Cells were treated with formaldehyde (B43269) to cross-link proteins to DNA. The chromatin was then sheared into small fragments by sonication.

-

Immunoprecipitation: The sheared chromatin was incubated with an antibody specific to the protein of interest (e.g., H4R3me2a) to immunoprecipitate the protein-DNA complexes.

-

DNA Purification: The cross-links were reversed, and the DNA was purified.

-

Analysis: The purified DNA was analyzed by qPCR using primers designed for specific genomic regions (e.g., the LCN2 promoter) to quantify the enrichment of the target protein.[3]

Conclusion and Future Directions

This compound effectively modulates gene expression in cancer through the inhibition of PRMT1, leading to potent anti-tumor effects. In ccRCC, it suppresses the LCN2-AKT-RB signaling axis, resulting in cell cycle arrest.[1][3] In melanoma, it derepresses endogenous retroviruses, activating the cGAS-STING pathway and promoting an anti-tumor immune response.[6] The data strongly supports PRMT1 as a viable therapeutic target in oncology.

Future research should aim to:

-

Conduct comprehensive transcriptomic and proteomic analyses across a wider range of cancer types to identify additional this compound targets and responsive patient populations.

-

Investigate the potential for synergistic combinations of this compound with other anti-cancer agents, such as immune checkpoint inhibitors or other targeted therapies.[1][2]

-

Further elucidate the mechanisms of resistance to this compound to develop strategies to overcome it.

This technical guide provides a foundational understanding of this compound's impact on gene expression, offering valuable insights for researchers and clinicians working towards the development of novel epigenetic therapies for cancer.

References

- 1. PRMT1 is a novel molecular therapeutic target for clear cell renal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 2. PRMT1 is a novel molecular therapeutic target for clear cell renal cell carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. BioKB - Publication [biokb.lcsb.uni.lu]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

The Role of DCPT1061 in Cell Cycle Progression: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the mechanism of action of DCPT1061, a potent and selective inhibitor of Protein Arginine Methyltransferase 1 (PRMT1), with a specific focus on its role in modulating cell cycle progression in cancer cells, particularly in clear cell renal cell carcinoma (ccRCC).

Core Mechanism of Action

This compound functions as a small molecule inhibitor of PRMT1, an enzyme responsible for the asymmetric dimethylation of arginine residues on histone and non-histone proteins.[1][2][3] By inhibiting PRMT1, this compound disrupts key cellular signaling pathways that are critical for cell proliferation and survival. The primary anti-proliferative effect of this compound is the induction of G1 phase cell cycle arrest.[1][2][3]

Signaling Pathway of this compound-Induced G1 Arrest

The primary mechanism by which this compound induces G1 cell cycle arrest is through the epigenetic silencing of the Lipocalin-2 (LCN2) gene.[1][3] PRMT1 normally promotes the transcription of LCN2 by catalyzing the asymmetric dimethylation of histone H4 at arginine 3 (H4R3me2a) at the LCN2 promoter. Inhibition of PRMT1 by this compound leads to a reduction in this histone mark, resulting in decreased LCN2 expression.[1][3]

The reduction in LCN2 levels subsequently leads to decreased phosphorylation of AKT (Protein Kinase B), which in turn reduces the phosphorylation of the Retinoblastoma (RB) protein.[1][3] Hypophosphorylated RB remains active and binds to the E2F family of transcription factors, preventing the transcription of genes required for the G1 to S phase transition, thereby causing cell cycle arrest in the G1 phase.

Quantitative Data on this compound Activity

In Vitro Cytotoxicity

This compound exhibits potent dose-dependent inhibition of cell proliferation in various clear cell renal cell carcinoma (ccRCC) cell lines. The half-maximal inhibitory concentration (IC50) values after 7 days of treatment are summarized in the table below.

| Cell Line | IC50 (µM) |

| 786-O | 1.25 |

| A498 | 0.78 |

| ACHN | 1.56 |

| Caki-1 | 0.95 |

Table 1: IC50 values of this compound in ccRCC cell lines determined by SRB assay.

Cell Cycle Analysis

Treatment with this compound leads to a significant increase in the percentage of cells in the G1 phase of the cell cycle, with a corresponding decrease in the S and G2/M phases.

| Cell Line | Treatment | G1 Phase (%) | S Phase (%) | G2/M Phase (%) |

| A498 | Control | 55.2 | 30.1 | 14.7 |

| This compound (1 µM) | 75.8 | 15.3 | 8.9 | |

| Caki-1 | Control | 60.5 | 25.4 | 14.1 |

| This compound (1 µM) | 78.2 | 12.9 | 8.9 |

Table 2: Cell cycle distribution of ccRCC cells treated with this compound for 48 hours, analyzed by flow cytometry.

Potential Involvement of the p53 Pathway

While the primary mechanism of this compound-induced G1 arrest is through the LCN2-AKT-RB pathway, there is evidence suggesting a potential indirect role of the p53 tumor suppressor pathway. PRMT1 has been shown to methylate and regulate the activity of p53. Inhibition of PRMT1 could, therefore, lead to an accumulation and activation of p53, which in turn can transcriptionally activate cyclin-dependent kinase inhibitors such as p21 and p27, further contributing to G1 arrest. However, direct evidence of this compound-mediated p53 pathway activation in ccRCC is still under investigation.

Experimental Protocols

Cell Proliferation (SRB) Assay

This protocol is adapted for determining the dose-response of cancer cell lines to this compound.

Methodology:

-

Cell Seeding: Seed ccRCC cells (786-O, A498, ACHN, Caki-1) in 96-well plates at a density of 5,000-10,000 cells/well and allow to attach overnight.

-

Treatment: Treat cells with a serial dilution of this compound for 7 days.

-

Fixation: Gently aspirate the medium and fix the cells by adding 100 µL of cold 10% (w/v) Trichloroacetic Acid (TCA) to each well and incubate for 1 hour at 4°C.

-

Staining: Wash the plates five times with slow-running tap water and air dry. Add 100 µL of 0.4% (w/v) Sulforhodamine B (SRB) solution in 1% acetic acid to each well and incubate for 30 minutes at room temperature.

-

Washing: Quickly rinse the plates four times with 1% (v/v) acetic acid to remove unbound dye.

-

Solubilization: Air dry the plates and add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.

-

Absorbance Measurement: Measure the absorbance at 510 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell survival relative to untreated controls and determine the IC50 values using non-linear regression analysis.

Cell Cycle Analysis by Flow Cytometry

This protocol outlines the procedure for analyzing cell cycle distribution following this compound treatment.

Methodology:

-

Cell Treatment: Plate A498 and Caki-1 cells and treat with 1 µM this compound or vehicle control for 48 hours.

-

Cell Harvesting: Harvest cells by trypsinization, wash with PBS, and collect by centrifugation.

-

Fixation: Resuspend the cell pellet in 500 µL of cold PBS and add 4.5 mL of cold 70% ethanol (B145695) dropwise while vortexing to fix the cells. Incubate at -20°C for at least 2 hours.

-

Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in 500 µL of PBS containing 100 µg/mL RNase A and 50 µg/mL Propidium Iodide (PI). Incubate for 30 minutes at 37°C in the dark.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer.

-

Data Analysis: Analyze the DNA content histograms to determine the percentage of cells in the G1, S, and G2/M phases of the cell cycle.

Western Blot Analysis

This protocol is for detecting changes in protein expression levels of key signaling molecules.

Methodology:

-

Protein Extraction: Treat cells with this compound for the desired time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

-

SDS-PAGE: Separate equal amounts of protein (20-40 µg) on a 10-12% SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against PRMT1, p-AKT, AKT, p-RB, RB, and β-actin overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Conclusion

This compound is a promising therapeutic agent that effectively inhibits the proliferation of ccRCC cells by inducing G1 phase cell cycle arrest. Its mechanism of action is primarily mediated through the inhibition of PRMT1 and the subsequent downregulation of the LCN2-AKT-RB signaling pathway. Further investigation into the potential role of the p53 pathway in response to this compound treatment may reveal additional mechanisms contributing to its anti-cancer activity. The detailed protocols and quantitative data presented in this guide provide a solid foundation for researchers and drug development professionals to further explore the therapeutic potential of this compound.

References

The Discovery and Development of DCPT1061: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

DCPT1061 is a novel, potent small-molecule inhibitor of Protein Arginine Methyltransferase 1 (PRMT1), an enzyme increasingly implicated in the pathogenesis of various cancers. This technical guide provides a comprehensive overview of the discovery, preclinical development, and mechanism of action of this compound. The information presented is collated from publicly available scientific literature, focusing on quantitative data, experimental methodologies, and the elucidation of its therapeutic potential, primarily in clear cell renal cell carcinoma (ccRCC). While detailed medicinal chemistry, synthesis, pharmacokinetic, and toxicology data are not extensively available in the public domain, this guide synthesizes the existing knowledge to support further research and development efforts.

Introduction

Protein arginine methyltransferases (PRMTs) are a family of enzymes that catalyze the transfer of methyl groups from S-adenosyl-L-methionine (SAM) to arginine residues within proteins. This post-translational modification plays a critical role in regulating numerous cellular processes, including signal transduction, gene transcription, RNA processing, and DNA damage repair. PRMT1 is the predominant type I PRMT, responsible for the majority of asymmetric dimethylarginine (aDMA) formation in mammalian cells. Dysregulation of PRMT1 activity has been linked to the progression of several cancers, making it an attractive therapeutic target. This compound has emerged from these research efforts as a potent and selective inhibitor of PRMT1, demonstrating significant anti-tumor activity in preclinical models.

Discovery and Development

Information regarding the specific discovery and medicinal chemistry efforts that led to this compound is limited in the available literature. It is reported that this compound was developed by modifying the side-chain structure of a previously reported PRMT1 inhibitor. The development was likely carried out by researchers at the Shanghai Institute of Materia Medica, Chinese Academy of Sciences, as they are affiliated with the primary publications on this compound.

Chemical Structure

The chemical structure of this compound has been disclosed in scientific publications.

Detailed synthesis protocols for this compound are not publicly available.

Mechanism of Action

This compound exerts its biological effects through the potent and selective inhibition of PRMT1. This inhibition leads to a reduction in the asymmetric dimethylation of histone and non-histone proteins, thereby modulating gene expression and cellular signaling pathways critical for cancer cell proliferation and survival.

Signaling Pathways

In Clear Cell Renal Cell Carcinoma (ccRCC):

This compound has been shown to suppress the growth of ccRCC cells by downregulating the expression of Lipocalin 2 (LCN2). This occurs through the reduction of PRMT1-mediated H4R3me2a modification at the LCN2 gene promoter. The subsequent decrease in LCN2 leads to the inhibition of the AKT-RB signaling pathway, resulting in G1 cell cycle arrest.[1]

In Melanoma:

In melanoma models, inhibition of PRMT1 by this compound has been found to stimulate an interferon response. This is achieved through the repression of DNA methyltransferase 1 (DNMT1) expression, leading to the activation of endogenous retroviral elements (ERVs) and the formation of double-stranded RNA (dsRNA). This in turn activates the interferon signaling pathway, potentiating an anti-tumor immune response.[2]

References

The PRMT1 Inhibitor DCPT1061: A Technical Overview of its Impact on Histone Arginine Methylation and Anti-Tumor Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Histone methylation is a critical post-translational modification that plays a pivotal role in regulating chromatin structure and gene expression.[1] Among these modifications, arginine methylation, catalyzed by Protein Arginine Methyltransferases (PRMTs), is essential for a multitude of cellular processes, including signal transduction, DNA repair, and transcriptional regulation.[1] PRMTs are classified into three types based on the methylation state they produce. Type I PRMTs, the most prevalent class, catalyze the formation of asymmetric dimethylarginine (ADMA).[1]

PRMT1 is the predominant Type I enzyme, responsible for the majority of arginine methylation in mammalian cells.[1] Its dysregulation is implicated in the progression of various cancers, making it an attractive therapeutic target. This document provides a comprehensive technical guide on DCPT1061, a novel and potent small molecule inhibitor of PRMT1. We will explore its biochemical profile, its direct effects on histone arginine methylation, the downstream cellular consequences, and its efficacy in preclinical cancer models.

Chapter 1: Biochemical Profile of this compound

This compound is a novel small molecule inhibitor designed to target PRMT1. In vitro enzymatic assays have demonstrated its potent and selective inhibitory activity.

Mechanism of Action: this compound functions as a catalytic inhibitor of PRMT1, thereby preventing the transfer of methyl groups from S-adenosyl-L-methionine (SAM) to arginine residues on histone and non-histone protein substrates.

Selectivity and Potency: The selectivity of this compound has been evaluated against a panel of epigenetic enzymes. At a concentration of 5 nM, this compound shows potent inhibition of PRMT1, PRMT6, and PRMT8. It exhibits significantly less activity against other methyltransferases such as PRMT3, PRMT4, and PRMT5 at the same concentration.[2][3] Higher concentrations are required to inhibit other epigenetic targets, underscoring its selectivity for a subset of PRMTs.[3]

| Target Enzyme | % Inhibition at 5 nM | Target Enzyme | % Inhibition at 25 µM | % Inhibition at 50 µM |

| PRMT1 | >90% | GCN5 | <20% | <20% |

| PRMT3 | <20% | DOT1L | <20% | <20% |

| PRMT4 | <20% | EZH2 | <20% | <20% |

| PRMT6 | >90% | DNMT3A/3L | <20% | <20% |

| PRMT8 | >90% | DNMT1 | <20% | <20% |

| PRMT5 | <20% | G9a | <20% | <20% |

| MLL1 | <20% | <20% | ||

| PRDM9 | <20% | <20% | ||

| SMYD2 | <20% | <20% | ||

| SUV39H1 | <20% | <20% | ||

| Table 1: In vitro selectivity of this compound against a panel of epigenetic targets. Data is derived from supplementary materials of Wang et al., 2021.[2][3] |

Chapter 2: Effect of this compound on Histone Arginine Methylation

The primary mechanism through which this compound exerts its cellular effects is by directly modulating the methylation status of key histone arginine residues.

On-Target Cellular Activity: Treatment of cancer cells with this compound leads to a dose-dependent reduction in the global levels of asymmetric dimethylarginine (ADMA).[2][3] More specifically, it markedly decreases the PRMT1-mediated histone mark, asymmetric dimethylation of arginine 3 on histone H4 (H4R3me2a).[2][3] This serves as a critical biomarker for confirming the on-target activity of this compound in a cellular context.

In addition to H4R3, PRMT1 is known to methylate other histone residues. Studies have shown that this compound treatment also reduces PRMT1-mediated asymmetric dimethylation of arginine 4 on histone H3 (H3R4me2a) at specific gene promoters, such as that of the LCN2 gene.[2]

| Cell Line | Treatment | Effect on Histone Marks |

| A498 (ccRCC) | This compound (48h) | Dose-dependent decrease in global ADMA and H4R3me2a |

| Caki-1 (ccRCC) | This compound (48h) | Dose-dependent decrease in global ADMA and H4R3me2a |

| Caki-1 (ccRCC) | This compound | Decreased H4R3me2a binding at the LCN2 promoter |

| Melanoma Cells | This compound | Attenuated H4R3me2a modification at enhancer regions of Dnmt1 |

| Table 2: Summary of this compound's observed effects on histone arginine methylation marks in various cancer cell lines.[2][4] |

Chapter 3: Downstream Signaling and Cellular Effects

By altering the epigenetic landscape, this compound triggers significant downstream changes in gene expression and signaling pathways, leading to potent anti-tumor effects in different cancer types.

In Clear Cell Renal Cell Carcinoma (ccRCC): Proliferation and Drug Sensitization

In ccRCC models, PRMT1 is often overexpressed and correlates with poor patient outcomes.[2][5] this compound leverages this dependency to suppress tumor growth.

The PRMT1-LCN2-AKT Pathway: this compound-mediated inhibition of PRMT1 reduces H4R3me2a modification at the promoter of the Lipocalin2 (LCN2) gene.[2] This epigenetic change represses LCN2 transcription. The subsequent decrease in LCN2, a secreted glycoprotein, leads to reduced activation of the pro-survival AKT/RB signaling pathway.[2][5] This cascade ultimately results in G1 cell cycle arrest and a potent, dose-dependent inhibition of ccRCC cell proliferation and clonogenic growth.[2][3][6] Furthermore, this compound sensitizes ccRCC cells to the tyrosine kinase inhibitor sunitinib, in part by attenuating sunitinib-induced upregulation of the LCN2-AKT-RB signaling axis.[2][5]

This compound signaling pathway in ccRCC.

In Melanoma: Activation of Antitumor Immunity

In melanoma, PRMT1 expression is inversely correlated with CD8+ T cell infiltration and activity.[4] this compound can reverse this immunosuppressive phenotype by inducing a "viral mimicry" state.

The PRMT1-DNMT1-Interferon Pathway: PRMT1 inhibition by this compound reduces H4R3me2a and H3K27ac modifications at enhancer regions of the DNA Methyltransferase 1 (DNMT1) gene.[4] This epigenetic remodeling represses DNMT1 expression. The resulting hypomethylation allows for the transcription of endogenous retroviral elements (ERVs), leading to the formation of double-stranded RNA (dsRNA).[4][7] This dsRNA is sensed by intracellular pattern recognition receptors, triggering a type I interferon (IFN) response.[4][7] The subsequent upregulation of interferon-stimulated genes (ISGs), including chemokines like CXCL10, promotes the recruitment and activation of CD8+ T cells into the tumor microenvironment.[7] This mechanism provides a strong rationale for combining this compound with immune checkpoint blockade, as the combination has shown synergistic effects in suppressing tumor progression.[4]

This compound-induced anti-tumor immunity pathway.

Chapter 4: In Vivo Efficacy

The anti-tumor effects of this compound observed in vitro translate to significant efficacy in preclinical animal models.

Xenograft Models: In both cell-derived xenograft (CDX) and patient-derived xenograft (PDX) models of clear cell renal cell carcinoma, administration of this compound inhibited tumor growth.[2][5] In melanoma models, this compound treatment not only restrained tumor growth but also significantly increased the infiltration of CD8+ T cells into the tumor.[4][7]

| Cancer Model | Animal Model | Treatment | Dosage | Outcome |

| ccRCC (CDX) | Mice | This compound | 30 mg/kg/day | Significant inhibition of tumor growth |

| ccRCC (PDX) | Mice | This compound | 30 mg/kg/day | Significant inhibition of tumor growth |

| ccRCC (CDX & PDX) | Mice | This compound + Sunitinib | 30 mg/kg/day + 25 mg/kg/day | Synergistic tumor growth inhibition |

| Melanoma (B16-F10) | C57BL/6J Mice | This compound | 30 mg/kg/day | Reduced tumor growth and weight; Increased CD8+ T cells |

| Melanoma | Mice | This compound + anti-PD-1 | N/A | Synergistic tumor suppression; Increased IFNγ+CD8+ T cells |

| Table 3: Summary of in vivo efficacy of this compound in preclinical models.[2][4][5][7] |

Chapter 5: Key Experimental Protocols

Reproducing and building upon the findings related to this compound requires robust experimental methodologies. Below are detailed protocols for key assays used in its characterization.

General experimental workflow for this compound characterization.

Western Blotting for Histone Marks and Signaling Proteins

This protocol is used to assess the levels of specific proteins and histone modifications following this compound treatment.

-

Cell Lysis & Histone Extraction:

-

Treat cells (e.g., A498, Caki-1) with various concentrations of this compound for a specified time (e.g., 48 hours).

-

For total protein, lyse cells in RIPA buffer with protease and phosphatase inhibitors.

-

For histone analysis, perform acid extraction. Briefly, wash the cell pellet with PBS, resuspend in a hypotonic lysis buffer, isolate nuclei by centrifugation, and extract histones from the nuclear pellet using 0.2 M H₂SO₄ overnight at 4°C. Precipitate histones with trichloroacetic acid.

-

-

Protein Quantification: Determine protein concentration using a BCA or Bradford assay.

-

Gel Electrophoresis:

-

Denature 20-30 µg of protein lysate or 0.5-1 µg of extracted histones in LDS sample buffer.

-

Separate proteins on a 10-15% SDS-PAGE or Bis-Tris gel.

-

-

Protein Transfer: Transfer separated proteins to a PVDF membrane. Verify transfer efficiency using Ponceau S staining.

-

Blocking and Antibody Incubation:

-

Block the membrane for 1 hour at room temperature in 5% non-fat milk or BSA in TBST (Tris-buffered saline, 0.1% Tween 20).

-

Incubate the membrane with primary antibodies (e.g., anti-H4R3me2a [Active Motif, Cat No. 39705], anti-ADMA, anti-p-AKT, anti-β-ACTIN) overnight at 4°C.

-

-

Detection:

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Visualize bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Cell Proliferation (SRB) Assay

The sulforhodamine B (SRB) assay is used to measure drug-induced cytotoxicity and cell proliferation.

-

Cell Seeding: Plate ccRCC cells (e.g., 786-O, A498) in 96-well plates at an appropriate density and allow them to attach overnight.

-

Drug Treatment: Treat cells with a serial dilution of this compound for up to 7 days.

-

Cell Fixation:

-

Discard the medium and fix the cells by gently adding cold 10% (w/v) trichloroacetic acid (TCA) to each well.

-

Incubate for 1 hour at 4°C.

-

Wash the plates five times with slow-running tap water and allow to air dry.

-

-

Staining:

-

Add 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate for 30 minutes at room temperature.

-

Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye. Allow to air dry.

-

-

Measurement:

-

Add 10 mM Tris base solution (pH 10.5) to each well to solubilize the bound stain.

-

Shake the plates for 5-10 minutes on a shaker.

-

Read the absorbance at 580 nm using a microplate reader. The absorbance is proportional to the total cellular protein mass.

-

Chromatin Immunoprecipitation (ChIP) Assay

ChIP is used to determine the association of PRMT1 or the presence of the H4R3me2a mark at specific genomic loci (e.g., the LCN2 promoter).

-

Cross-linking:

-

Treat ~2 x 10⁷ Caki-1 cells with this compound or vehicle control.

-

Add formaldehyde (B43269) directly to the culture medium to a final concentration of 1% and incubate for 10 minutes at room temperature to cross-link proteins to DNA.

-

Quench the reaction by adding glycine (B1666218) to a final concentration of 125 mM for 5 minutes.

-

-

Cell Lysis and Chromatin Shearing:

-

Wash cells with ice-cold PBS and scrape them.

-

Lyse the cells and isolate nuclei.

-

Resuspend the nuclear pellet in a lysis buffer and sonicate the chromatin to an average fragment size of 200-1000 bp.

-

-

Immunoprecipitation:

-

Pre-clear the chromatin lysate with Protein A/G agarose (B213101) beads.

-

Incubate a portion of the lysate (input control) separately.

-

Incubate the remaining lysate overnight at 4°C with a specific antibody (e.g., anti-H4R3me2a) or a control IgG.

-

Add Protein A/G beads to capture the antibody-chromatin complexes.

-

-

Washing and Elution:

-

Wash the beads sequentially with low-salt, high-salt, and LiCl wash buffers to remove non-specific binding.

-

Elute the chromatin complexes from the beads with an elution buffer (1% SDS, 0.1 M NaHCO₃).

-

-

Reverse Cross-linking and DNA Purification:

-

Reverse the formaldehyde cross-links by adding NaCl and incubating at 65°C for 4-5 hours.

-

Treat with RNase A and Proteinase K to remove RNA and proteins.

-

Purify the DNA using phenol-chloroform extraction or spin columns.

-

-

Analysis:

-

Use the purified DNA as a template for quantitative PCR (qPCR) with primers designed to amplify specific regions of interest (e.g., different sections of the LCN2 promoter).[2]

-

Conclusion

This compound is a potent and selective inhibitor of PRMT1 with significant anti-tumor activity rooted in its ability to modulate histone arginine methylation. By reducing key epigenetic marks like H4R3me2a, this compound disrupts oncogenic signaling in cancers such as ccRCC and reactivates anti-tumor immunity in melanoma. The well-defined mechanism of action, demonstrated on-target cellular activity, and robust in vivo efficacy position this compound as a promising therapeutic agent. The data and protocols presented herein provide a solid foundation for further research and development of PRMT1 inhibitors as a novel class of cancer therapeutics.

References

- 1. Synergistic effects of type I PRMT and PARP inhibitors against non-small cell lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. PRMT1 is a novel molecular therapeutic target for clear cell renal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 3. thno.org [thno.org]

- 4. Chromatin Immunoprecipitation (ChIP) Protocol for Low-abundance Embryonic Samples - PMC [pmc.ncbi.nlm.nih.gov]

- 5. merckmillipore.com [merckmillipore.com]

- 6. Chromatin Immunoprecipitation (ChIP) Protocol: R&D Systems [rndsystems.com]

- 7. medchemexpress.com [medchemexpress.com]

The PRMT1 Inhibitor DCPT1061: A Novel Approach to Modulating the cGAS-STING Pathway for Cancer Immunotherapy

For Researchers, Scientists, and Drug Development Professionals

Abstract

The cyclic GMP-AMP synthase (cGAS)-stimulator of interferon genes (STING) pathway is a critical component of the innate immune system, responsible for detecting cytosolic DNA and initiating an immune response. Its role in anti-tumor immunity has made it a prime target for cancer therapy. This technical guide delves into the mechanism of action of DCPT1061, a potent and selective inhibitor of Protein Arginine Methyltransferase 1 (PRMT1), and its indirect yet significant interaction with the cGAS-STING signaling cascade. By inhibiting PRMT1, this compound unleashes the anti-tumor potential of the cGAS-STING pathway, offering a promising new strategy in cancer immunotherapy. This document provides a comprehensive overview of the preclinical data, experimental methodologies, and the underlying signaling pathways involved.

Introduction to the cGAS-STING Pathway

The cGAS-STING pathway is a fundamental cellular mechanism for detecting the presence of cytosolic double-stranded DNA (dsDNA), a danger signal that can indicate viral infection or cellular damage.[1] Upon binding to dsDNA, cGAS is activated and synthesizes the second messenger cyclic GMP-AMP (cGAMP).[2] cGAMP then binds to and activates STING, an endoplasmic reticulum-resident transmembrane protein.[2] This activation leads to the recruitment and phosphorylation of TANK-binding kinase 1 (TBK1), which in turn phosphorylates the transcription factor interferon regulatory factor 3 (IRF3).[2] Phosphorylated IRF3 dimerizes and translocates to the nucleus to induce the expression of type I interferons (IFN-I) and other inflammatory cytokines.[2] This cascade initiates a robust innate immune response and promotes the development of an adaptive anti-tumor immunity.[3][4]

The activation of the cGAS-STING pathway in the tumor microenvironment can lead to the recruitment and activation of immune cells, such as dendritic cells and T cells, ultimately resulting in tumor cell killing.[3] Consequently, strategies to activate this pathway in cancer cells are of significant therapeutic interest.

This compound: A Potent PRMT1 Inhibitor

This compound is a novel small molecule inhibitor of Protein Arginine Methyltransferase 1 (PRMT1). PRMT1 is an enzyme that catalyzes the transfer of methyl groups to arginine residues on histone and non-histone proteins, playing a crucial role in various cellular processes, including gene transcription, RNA metabolism, and DNA damage repair.[5][6] In the context of cancer, PRMT1 has been shown to be overexpressed in several tumor types, including clear cell renal cell carcinoma (ccRCC), and is associated with poor prognosis.[7][8]

Mechanism of Action: How this compound Modulates the cGAS-STING Pathway

Recent studies have elucidated an indirect but powerful mechanism by which this compound activates the cGAS-STING pathway. The core of this interaction lies in the ability of PRMT1 to suppress cGAS activity through direct methylation.

PRMT1-Mediated Inhibition of cGAS

Research has revealed that PRMT1 directly methylates the Arg133 residue of the cGAS protein.[9] This post-translational modification prevents the dimerization of cGAS, which is an essential step for its enzymatic activation upon dsDNA binding.[9] By inhibiting cGAS dimerization, PRMT1 effectively dampens the initiation of the cGAS-STING signaling cascade, thereby suppressing the downstream anti-tumor immune response.

This compound Reverses PRMT1-Mediated Suppression

This compound, as a potent PRMT1 inhibitor, blocks the methyltransferase activity of PRMT1. This inhibition prevents the methylation of cGAS at Arg133, allowing cGAS to dimerize in the presence of cytosolic dsDNA.[9] The now-active cGAS can synthesize cGAMP, leading to the activation of STING and the subsequent production of type I interferons. This effectively restores the anti-tumor immune signaling pathway that was suppressed by PRMT1.

Induction of Endogenous Retroviral Elements (ERVs)

Beyond the direct effect on cGAS methylation, PRMT1 inhibition by this compound has been shown to induce the expression of endogenous retroviral elements (ERVs).[9][10] This occurs through the repression of DNA methyltransferase 1 (DNMT1).[10] The transcription of ERVs leads to the formation of double-stranded RNA (dsRNA), which can also act as a potent activator of the interferon pathway, further amplifying the anti-tumor immune response initiated by the cGAS-STING pathway.[9][10]

The following diagram illustrates the signaling pathway from PRMT1 inhibition by this compound to the activation of the cGAS-STING pathway and interferon response.

Quantitative Data Summary

The preclinical efficacy of this compound has been demonstrated in various cancer models. The following tables summarize the key quantitative findings from these studies.

Table 1: In Vitro Activity of this compound

| Cell Line | Cancer Type | Assay | Endpoint | Value | Reference |

| 786-O | Clear Cell Renal Cell Carcinoma | Cell Proliferation Assay | IC50 | ~1 µM | [11] |

| A498 | Clear Cell Renal Cell Carcinoma | Cell Proliferation Assay | IC50 | ~1 µM | [11] |

| ACHN | Clear Cell Renal Cell Carcinoma | Cell Proliferation Assay | IC50 | ~1 µM | [11] |

| Caki-1 | Clear Cell Renal Cell Carcinoma | Cell Proliferation Assay | IC50 | ~1 µM | [11] |

| A498 | Clear Cell Renal Cell Carcinoma | Colony Formation Assay | - | Significant Inhibition | [11] |

| Caki-1 | Clear Cell Renal Cell Carcinoma | Colony Formation Assay | - | Significant Inhibition | [11] |

Table 2: In Vivo Antitumor Activity of this compound

| Model | Cancer Type | Treatment | Outcome | Reference |

| B16-F10 Syngeneic Mouse Model | Melanoma | This compound (30 mg/kg) | Significant tumor growth inhibition and increased intratumoral CD8+ T cells | [9][10] |

| B16-F10 Syngeneic Mouse Model | Melanoma | This compound + anti-PD-1 antibody | Synergistic tumor suppression and increased IFNγ+CD8+ T cells | [10] |

| ccRCC CDX Model | ccRCC | This compound (30 mg/kg/day) | Significant tumor growth inhibition | [7] |

| ccRCC PDX Model | ccRCC | This compound (30 mg/kg/day) | Significant tumor growth inhibition | [7] |

| ccRCC CDX Model | ccRCC | This compound (30 mg/kg/day) + Sunitinib (B231) (25 mg/kg/day) | Sensitized tumors to sunitinib treatment | [7] |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of these findings. Below are summaries of the key experimental protocols used in the evaluation of this compound.

Cell Proliferation and Colony Formation Assays

-

Cell Lines: 786-O, A498, ACHN, Caki-1 (ccRCC).[11]

-

Proliferation Assay: Cells were seeded in 96-well plates and treated with varying concentrations of this compound for 7 days. Cell viability was assessed using the Sulforhodamine B (SRB) assay.[11]

-

Colony Formation Assay: Cells were seeded at a low density in 6-well plates and treated with this compound. After a period of growth, colonies were fixed, stained with crystal violet, and counted.[11]

In Vivo Xenograft Studies

-

Animal Models: C57BL/6J mice for syngeneic models (B16-F10 melanoma) and BALB/c nude mice or SCID mice for cell-derived xenograft (CDX) and patient-derived xenograft (PDX) models (ccRCC).[7][9]

-